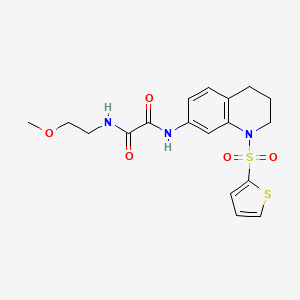
N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS Number: 898430-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that contributes to its biological properties. The molecular formula is C18H21N3O5S2, with a molecular weight of 423.5 g/mol. The compound features a tetrahydroquinoline core substituted with a thiophenesulfonyl group and an oxalamide moiety, which are critical for its activity.
| Property | Value |
|---|---|
| CAS Number | 898430-32-5 |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ |
| Molecular Weight | 423.5 g/mol |
| Structure | Structure |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer proliferation pathways.
- Interaction with Microtubules : Similar compounds have been reported to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest.
- Apoptotic Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of related compounds in various cancer cell lines. For example, derivatives with similar thiophene and tetrahydroquinoline structures demonstrated IC50 values ranging from 2.6 to 18 nM across different tumor types . Such potency suggests that this compound may possess significant anticancer properties.
Case Studies
- Study on Microtubule Dynamics : A study highlighted that compounds resembling this compound effectively inhibited tubulin polymerization in vitro . This inhibition was linked to their structural features that favor binding at the colchicine site.
- In Vivo Efficacy : In animal models, derivatives with similar scaffolds were tested for antitumor efficacy. One such compound significantly inhibited tumor growth in xenograft models at doses as low as 50 mg/kg . This suggests that the compound could be developed for therapeutic use against specific cancers.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Substituent Effects : The presence of the methoxy group at the C7 position enhances solubility and bioavailability.
- Core Modifications : Variations in the tetrahydroquinoline core influence binding affinity and selectivity towards target proteins.
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-10-8-19-17(22)18(23)20-14-7-6-13-4-2-9-21(15(13)12-14)28(24,25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBQXXNZKBSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














